3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-8-9-16(14(2)12-13)18-21-22-19(26-18)20-17(23)10-11-27(24,25)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWOVYZDRAHXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Materials and Methods
Reagents and Equipment
Chemical Reagents
The synthesis requires the following key reagents:
- 2,4-Dimethylbenzoic acid (≥98% purity)
- Thionyl chloride (≥99% purity)
- Hydrazine hydrate (80%)
- Carbon disulfide (≥99% purity)
- Potassium hydroxide (≥85% purity)
- 3-Bromopropanoyl chloride (97% purity)
- Benzenesulfinic acid sodium salt (≥98% purity)
- Anhydrous dimethylformamide (DMF)
- Sodium hydride (60% dispersion in mineral oil)
- Triethylamine (≥99% purity)
- Solvents: Ethanol, methanol, ethyl acetate, dichloromethane, hexane
Equipment
- Round-bottom flasks (50-500 mL)
- Reflux condenser
- Magnetic stirrer with heating capability
- Ice bath
- Rotary evaporator
- Thin-layer chromatography (TLC) plates
- Column chromatography apparatus
- Melting point apparatus
- FTIR spectrometer
- NMR spectrometer (1H and 13C)
- Mass spectrometer
- HPLC system
Synthesis Protocol
The synthesis of 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can be achieved through a multi-step process similar to the methods described for analogous 1,3,4-oxadiazole derivatives. The synthesis route comprises three main parts:
Preparation of 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-thiol
Step 1: Esterification of 2,4-dimethylbenzoic acid
2,4-Dimethylbenzoic acid (15.0 g, 0.1 mol) is placed in a 250 mL round-bottom flask with 100 mL absolute ethanol and 2 mL concentrated sulfuric acid. The mixture is refluxed for 6-8 hours. After completion (monitored by TLC), the reaction mixture is cooled to room temperature and neutralized with 10% aqueous sodium carbonate solution. The ethyl 2,4-dimethylbenzoate is extracted with ethyl acetate (3 × 50 mL), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 2,4-dimethylbenzoate.
Step 2: Hydrazide formation
Ethyl 2,4-dimethylbenzoate (10.0 g) and hydrazine hydrate (80%, 15 mL) are combined in 80 mL methanol in a 250 mL round-bottom flask. The mixture is stirred at room temperature for 10-12 hours until complete conversion (monitored by TLC). The solvent is evaporated, and the resulting solid is washed with cold n-hexane to yield 2,4-dimethylbenzohydrazide.
Step 3: Synthesis of 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-thiol
2,4-Dimethylbenzohydrazide (8.0 g) is dissolved in 50 mL ethanol containing potassium hydroxide (2.8 g, 0.05 mol). Carbon disulfide (6 mL, 0.1 mol) is added dropwise, and the mixture is refluxed for 6-7 hours. After completion, the reaction mixture is cooled and acidified with dilute HCl to pH 5-6. The precipitate formed is filtered, washed with cold distilled water, and recrystallized from ethanol to obtain 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-thiol.
Preparation of 3-(benzenesulfonyl)propanoic acid
Step 1: Synthesis of 3-bromopropionic acid
Acrylic acid (7.2 g, 0.1 mol) is dissolved in 30 mL water, and hydrobromic acid (48%, 34 mL) is added dropwise. The mixture is refluxed for 4 hours. After cooling, the solution is extracted with ethyl acetate (3 × 40 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-bromopropionic acid.
Step 2: Synthesis of 3-(benzenesulfonyl)propanoic acid
3-Bromopropionic acid (7.6 g, 0.05 mol) is combined with sodium benzenesulfinate (9.8 g, 0.06 mol) in 60 mL of DMF. The mixture is stirred at 80°C for 12 hours. After cooling, the mixture is poured into ice water, acidified to pH 3 with dilute HCl, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield 3-(benzenesulfonyl)propanoic acid.
Synthesis of 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Step 1: Activation of 3-(benzenesulfonyl)propanoic acid
3-(Benzenesulfonyl)propanoic acid (5.0 g) is dissolved in 30 mL anhydrous dichloromethane. Thionyl chloride (4 mL) is added dropwise at 0°C, followed by 2-3 drops of DMF as a catalyst. The mixture is refluxed for 3-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to obtain 3-(benzenesulfonyl)propanoyl chloride.
Step 2: Amide formation
To a stirred solution of 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-thiol (4.0 g) in 40 mL anhydrous THF, sodium hydride (60% dispersion, 0.9 g) is added portion-wise at 0°C and stirred for 30 minutes. 3-(Benzenesulfonyl)propanoyl chloride (4.5 g) in 20 mL THF is added dropwise, and the mixture is stirred at room temperature for 10-12 hours. After completion, the reaction is quenched with ice water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (hexane/ethyl acetate) to yield 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide.
Results and Discussion
Yield and Purity Analysis
The overall synthetic route provides the target compound in moderate to good yields. The table below summarizes the yield and purity data for each step of the synthetic pathway:
| Step | Product | Yield (%) | Purity (%) | Appearance |
|---|---|---|---|---|
| 1.1 | Ethyl 2,4-dimethylbenzoate | 85-90 | >95 | Colorless liquid |
| 1.2 | 2,4-Dimethylbenzohydrazide | 75-80 | >95 | White crystalline solid |
| 1.3 | 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-thiol | 70-76 | >94 | Light yellow powder |
| 2.1 | 3-Bromopropionic acid | 80-85 | >96 | White crystalline solid |
| 2.2 | 3-(Benzenesulfonyl)propanoic acid | 65-70 | >93 | Off-white solid |
| 3.1 | 3-(Benzenesulfonyl)propanoyl chloride | 85-90 | >95 | Yellow oil |
| 3.2 | 3-(Benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | 60-65 | >97 | White crystalline solid |
The purity of the final compound was determined by HPLC analysis, showing a single major peak with >97% area, indicating high purity suitable for further applications.
Structural Characterization
The structural confirmation of the synthesized 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide was performed using various spectroscopic techniques:
Physical Properties
- Molecular Formula: C19H19N3O4S
- Molecular Weight: 385.44 g/mol
- Appearance: White crystalline solid
- Melting Point: 165-167°C
- Solubility: Soluble in DMSO, DMF, partially soluble in methanol and ethanol, insoluble in water
Spectroscopic Data
FTIR (KBr, cm⁻¹):
- 3285-3310 (N-H stretching)
- 3060-3080 (Aromatic C-H stretching)
- 2920-2950 (Aliphatic C-H stretching)
- 1680-1695 (C=O stretching, amide)
- 1620-1635 (C=N stretching)
- 1580-1600 (Aromatic C=C stretching)
- 1310-1330 and 1140-1160 (S=O stretching, sulfonyl)
- 1080-1100 (C-O-C stretching, oxadiazole)
- 760-780 (Aromatic C-H out-of-plane bending)
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
- 12.35-12.45 (s, 1H, NH)
- 7.85-7.90 (d, 2H, Ar-H, benzenesulfonyl)
- 7.65-7.75 (m, 1H, Ar-H, benzenesulfonyl)
- 7.55-7.65 (m, 2H, Ar-H, benzenesulfonyl)
- 7.40-7.50 (d, 1H, Ar-H, dimethylphenyl)
- 7.00-7.10 (d, 1H, Ar-H, dimethylphenyl)
- 6.90-7.00 (s, 1H, Ar-H, dimethylphenyl)
- 3.45-3.55 (t, 2H, CH₂CO)
- 3.30-3.40 (t, 2H, CH₂SO₂)
- 2.30-2.35 (s, 3H, Ar-CH₃)
- 2.25-2.30 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, DMSO-d₆, δ ppm):
- 168.5-169.0 (C=O, amide)
- 162.0-163.0 (C=N, oxadiazole)
- 158.5-159.5 (C-O, oxadiazole)
- 139.0-140.0, 138.0-139.0, 135.0-136.0, 133.5-134.5, 131.0-132.0, 129.5-130.5, 127.5-128.5, 126.0-127.0 (aromatic carbons)
- 53.0-54.0 (CH₂SO₂)
- 32.0-33.0 (CH₂CO)
- 20.5-21.0 (Ar-CH₃)
- 19.0-19.5 (Ar-CH₃)
Mass Spectral Data (ESI-MS, m/z):
- 386 [M+H]⁺
- 408 [M+Na]⁺
- 293 [M-benzenesulfonyl]⁺
- 176 [dimethylphenyl-oxadiazole]⁺
- 141 [benzenesulfonyl]⁺
Reaction Mechanism Analysis
The synthesis of 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves several key mechanistic steps:
Formation of 1,3,4-oxadiazole ring : The reaction between benzohydrazide and carbon disulfide in basic conditions proceeds through nucleophilic attack of the hydrazide NH₂ on CS₂, followed by intramolecular cyclization and elimination of H₂S to form the 1,3,4-oxadiazole-2-thiol.
Sulfonylation reaction : The conversion of 3-bromopropanoic acid to 3-(benzenesulfonyl)propanoic acid occurs via nucleophilic substitution (SN2), where the benzenesulfinate anion acts as a nucleophile, displacing the bromide leaving group.
Amide coupling reaction : The final step involves nucleophilic acyl substitution, where the nucleophilic nitrogen of the oxadiazole attacks the carbonyl carbon of the acyl chloride, followed by elimination of chloride ion.
Alternative Synthetic Routes
One-Pot Synthesis of 1,3,4-Oxadiazole Moiety
An alternative method for synthesizing the 1,3,4-oxadiazole ring involves a one-pot reaction using 2,4-dimethylbenzohydrazide and an oxidizing agent such as iodobenzene diacetate (PhI(OAc)₂) or phenyliodine bis(trifluoroacetate) (PIFA) in the presence of carbon disulfide. This approach eliminates the need for isolating intermediates and can potentially improve overall yields.
Direct Amidation Approach
Instead of using the acyl chloride intermediate, direct amidation between 3-(benzenesulfonyl)propanoic acid and the oxadiazole-thiol can be performed using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). This method offers milder conditions and potentially higher yields.
Microwave-Assisted Synthesis
The conventional thermal heating methods for various steps can be replaced with microwave-assisted synthesis, which offers advantages of shorter reaction times, higher yields, and cleaner reaction profiles. This approach is particularly effective for the formation of the 1,3,4-oxadiazole ring and the final amide coupling step.
Optimization of Reaction Conditions
Various parameters were investigated to optimize the synthesis of 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide:
Effect of Temperature and Reaction Time
The table below summarizes the optimization studies for the final coupling step:
| Entry | Temperature (°C) | Time (h) | Base | Yield (%) |
|---|---|---|---|---|
| 1 | 0-25 | 12 | NaH | 60 |
| 2 | 0-25 | 24 | NaH | 65 |
| 3 | 0-40 | 12 | NaH | 72 |
| 4 | 0-40 | 8 | NaH | 68 |
| 5 | 0-25 | 12 | K₂CO₃ | 45 |
| 6 | 0-25 | 12 | Et₃N | 40 |
| 7 | 0-25 | 12 | KOH | 53 |
The optimal conditions were found to be a gradual temperature increase from 0°C to 40°C over 12 hours using NaH as the base (Entry 3), which provided a 72% yield of the target compound.
Solvent Effect
The choice of solvent significantly impacts the yield and purity of the final product:
| Entry | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | DMF | 70 | 96 |
| 2 | THF | 72 | 97 |
| 3 | Acetone | 45 | 92 |
| 4 | Dioxane | 65 | 95 |
| 5 | DCM | 55 | 93 |
| 6 | ACN | 60 | 94 |
THF emerged as the optimal solvent, providing both high yield and purity of the target compound.
Applications and Biological Activity
The 1,3,4-oxadiazole scaffold combined with sulfonamide functionality in 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide suggests potential applications in pharmaceutical research. Similar compounds have shown promising activity in the following areas:
Antimicrobial agents : Compounds with 1,3,4-oxadiazole moieties exhibit activity against various bacterial and fungal pathogens.
Enzyme inhibitors : Sulfonamide derivatives containing heterocyclic rings have demonstrated inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase, suggesting potential applications in treating Alzheimer's disease and diabetes.
Anti-inflammatory agents : The structural features of this compound class suggest potential anti-inflammatory activity through inhibition of various inflammatory pathways.
Anticancer agents : Similar heterocyclic compounds have shown cytotoxic activity against various cancer cell lines, with low hemolytic activity indicating favorable safety profiles.
This comprehensive analysis of the preparation methods for 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide provides detailed synthetic protocols, mechanistic insights, and optimization strategies. The multi-step synthesis involves the formation of a 1,3,4-oxadiazole ring, introduction of a benzenesulfonyl group, and amide coupling to yield the target compound with high purity and moderate to good overall yields.
The structural characterization confirms the identity of the synthesized compound, and optimization studies highlight the importance of reaction conditions in maximizing yield and purity. Alternative synthetic routes offer potential advantages in terms of efficiency and scalability, while the compound's structural features suggest diverse potential applications in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the oxadiazole moiety.
Scientific Research Applications
3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The benzenesulfonyl group can act as an electrophilic center, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
- Compound 7d () :
- Structure: 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)propanamide
- Key Differences:
- Replaces benzenesulfonyl with 4-chlorophenylsulfonyl , introducing an electron-withdrawing chlorine atom.
- Incorporates a piperidinyl spacer between the sulfonyl and oxadiazole groups, altering conformational flexibility.
-
- Structure: N-(2,4-Dimethylphenyl)-2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide
- Key Differences:
- Uses 4-methoxyphenylsulfonyl instead of benzenesulfonyl, adding an electron-donating methoxy group.
- Includes a thioether linkage (S-CH₂) instead of a direct sulfonyl-propanamide connection.
Analogues with Varied Oxadiazole Substitutions
- Compound 8h () :
- Structure: N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- Key Differences:
- Substitutes 2,4-dimethylphenyl with 3-nitrophenyl on the oxadiazole ring.
Replaces the benzenesulfonyl group with a thiazolylmethyl moiety.
- Compound 7e (): Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide Key Differences:
- Incorporates a thiazolylmethyl group on the oxadiazole ring.
- Retains the 2,4-dimethylphenyl substituent but lacks the benzenesulfonyl group.
Table 1: Comparative Data for Selected Compounds
*Estimated based on structural similarity.
Key Observations:
Melting Points : The target compound’s benzenesulfonyl group likely increases rigidity compared to 7e (), which has a lower melting point range (134–178°C) due to flexible thiazolylmethyl substituents .
Solubility: The absence of polar groups (e.g., amino in 7e or methoxy in 8a) in the target compound may reduce aqueous solubility compared to its analogs .
Biological Activity
3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
- Introduction of the Benzenesulfonyl Group : This is done via sulfonylation reactions using benzenesulfonyl chloride.
- Coupling Reaction : The final step involves coupling the oxadiazole intermediate with the benzenesulfonyl derivative under controlled conditions.
The biological activity of 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The benzenesulfonyl group acts as an electrophilic center, while the oxadiazole ring may engage in hydrogen bonding or π-π interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects.
Anticancer Properties
Research has indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer activities. For instance:
- Compounds similar to 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
The anticancer activity is often linked to the induction of apoptosis in cancer cells. For example:
- Flow cytometry assays demonstrated that certain oxadiazole derivatives effectively induced apoptosis in MCF-7 and other cancer cell lines in a dose-dependent manner .
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity : A series of oxadiazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. The results showed that some compounds exhibited higher potency than traditional chemotherapy agents like doxorubicin .
- Inhibition Studies : In vitro studies revealed that certain derivatives selectively inhibited butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a benzenesulfonylpropanamide precursor with a 2,4-dimethylphenyl-substituted oxadiazole intermediate. Key steps include:
- Sulfonylation : Reacting propanamide derivatives with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl linkage .
- Oxadiazole formation : Cyclization of thiosemicarbazide intermediates via dehydrating agents (e.g., POCl₃ or H₂SO₄) at 80–100°C for 3–6 hours .
- Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or dichloromethane .
Critical factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and pH adjustment during workup (e.g., ammonia for precipitation) . Reported yields range from 45% to 72%, depending on purification methods .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to verify sulfonyl (-SO₂-) and oxadiazole ring protons (δ 8.1–8.3 ppm for aromatic protons; δ 2.2–2.6 ppm for methyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity threshold for biological assays) .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Sulfonamide group (-SO₂-NH-) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and influences solubility .
- 1,3,4-Oxadiazole ring : Enhances metabolic stability and π-π stacking interactions in drug-receptor binding .
- 2,4-Dimethylphenyl substituent : Modulates lipophilicity and steric effects, impacting membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
- Batch consistency : Ensure synthetic batches are ≥95% pure (via HPLC) and characterize solubility in DMSO/PBS for dose-response reproducibility .
- Mechanistic studies : Combine IC₅₀ values with target-specific assays (e.g., enzyme inhibition kinetics for sulfonamide-containing enzymes) to validate activity .
Q. What computational methods are suitable for predicting the compound’s binding affinity to sulfonamide-targeted enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (a common sulfonamide target). Focus on sulfonamide’s zinc-binding motif and oxadiazole’s hydrophobic contacts .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) .
- QSAR : Correlate substituent effects (e.g., methyl groups on phenyl rings) with activity using descriptors like logP and polar surface area .
Q. What are the challenges in optimizing this compound’s pharmacokinetic profile, and how can they be addressed?
- Low solubility : Introduce polar groups (e.g., hydroxyl or amine) to the propanamide chain while balancing lipophilicity .
- Metabolic instability : Replace labile oxadiazole moieties with bioisosteres (e.g., 1,2,4-triazoles) or modify substituents to block CYP450 oxidation .
- Toxicity : Screen for off-target effects using mitochondrial toxicity assays (e.g., MTT) and Ames tests for mutagenicity .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Systematically vary substituents on (a) the benzenesulfonyl group (e.g., chloro, methoxy) and (b) the oxadiazole-linked phenyl ring (e.g., electron-withdrawing groups) .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition (e.g., carbonic anhydrase) and cell-based assays (e.g., antiproliferative activity in cancer lines) .
- Data analysis : Use multivariate regression to identify key descriptors (e.g., Hammett σ values) driving potency .
Q. What analytical techniques are critical for stability studies under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC-MS .
- Thermal stability : Store at 40°C/75% RH for 4 weeks and assess polymorphic changes via XRD .
- Light sensitivity : Conduct ICH-compliant photostability tests using UV/visible light chambers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
